Methyl 4,4-dimethyl-2-(methylamino)pentanoate
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Overview
Description
Methyl 4,4-dimethyl-2-(methylamino)pentanoate is an organic compound with the molecular formula C9H19NO2. It is a methyl ester derivative of pentanoic acid, characterized by the presence of a methylamino group and two methyl groups on the second carbon atom of the pentanoate chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethyl-2-(methylamino)pentanoate typically involves the esterification of 4,4-dimethyl-2-(methylamino)pentanoic acid. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, and methanol. The reaction conditions generally include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-2-(methylamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4,4-dimethyl-2-(methylamino)pentanoic acid.
Reduction: Formation of 4,4-dimethyl-2-(methylamino)pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4-dimethyl-2-(methylamino)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4,4-dimethyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylpentanoate: Similar ester structure but lacks the methylamino group.
4,4-Dimethyl-2-(methylamino)pentanoic acid: The carboxylic acid counterpart of the ester.
Methyl 3,4-dimethylpentanoate: Similar ester structure with different methyl group positioning.
Uniqueness
Methyl 4,4-dimethyl-2-(methylamino)pentanoate is unique due to the presence of both a methylamino group and two methyl groups on the second carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 4,4-dimethyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)6-7(10-4)8(11)12-5/h7,10H,6H2,1-5H3 |
InChI Key |
HCOKWQCJYCRRAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C(=O)OC)NC |
Origin of Product |
United States |
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